
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate
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Overview
Description
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is a heterocyclic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol . Another approach is the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods include the use of microwave-assisted synthesis and eco-friendly reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for cyclization, methanol for esterification, and various bases and acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-thienyl)isoxazole-3-carboxylate
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Ethyl 5-Methyl-3-(quinoxalin-2-yl)-isoxazole-4-carboxylate
Uniqueness
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by an isoxazole ring fused with a thienyl group, which enhances its biological activity. The molecular formula is C9H7NO3S, and it has a molecular weight of approximately 223.25 g/mol. The presence of the isoxazole moiety is significant as it allows for interaction with various biological targets, including enzymes and receptors.
The compound's mechanism of action primarily involves:
- Enzyme Interaction : The isoxazole ring can modulate enzyme activity through competitive inhibition or allosteric modulation. This interaction can influence pathways related to inflammation and microbial resistance.
- Binding Affinity : The thienyl group enhances binding affinity to specific receptors, potentially leading to increased therapeutic efficacy .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial and fungal strains, suggesting potential as an antibacterial or antifungal agent .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This selectivity could result in reduced side effects compared to non-selective NSAIDs .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C9H7NO3S | Isoxazole structure with thienyl substitution |
Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate | C10H11NO3S | Ethyl ester variant; different thienyl position |
Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate | C9H7NO3S | Oxazole ring; different substitution pattern |
This table illustrates how variations in substitution patterns can significantly affect biological activity and pharmacological properties.
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for bacteria and 16 µg/mL for fungi, demonstrating its potential as an antimicrobial agent .
- Anti-inflammatory Activity : A recent investigation focused on the anti-inflammatory effects of this compound using a murine model of inflammation. The results showed a significant reduction in paw edema compared to control groups, suggesting effective modulation of inflammatory pathways .
Q & A
Q. What are the established synthetic routes for Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of thiophene-containing precursors with methyl esters under reflux. For example, analogous isoxazole derivatives are synthesized via refluxing precursors in acetic acid or ether with alkyl halides (e.g., methyl bromide) to introduce methyl groups . Key variables include:
- Catalyst choice : Acidic conditions (e.g., sodium acetate in acetic acid) promote cyclization .
- Reaction time : Extended reflux (3–5 hours) improves crystallinity but may risk decomposition .
- Workup : Recrystallization from solvent mixtures (e.g., DMF/acetic acid) enhances purity .
Yield optimization requires balancing these factors, with reported yields for similar compounds ranging from 70% to 85% .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- Single-crystal X-ray diffraction : Resolves spatial arrangement, as demonstrated for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate .
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., thienyl vs. phenyl groups) and confirms esterification .
- HPLC-MS : Validates purity (>95%) and detects trace byproducts .
- Melting point analysis : Consistency with literature values (e.g., 198–200°C for analogous bromides) indicates crystallinity .
Q. How can researchers investigate the biological activity of this compound?
While direct data is limited, structurally related isoxazole derivatives show antitumor, antiviral, and antiplatelet activity . Methodological approaches include:
- In vitro assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines .
- Enzyme inhibition studies : Screen for COX-2 or viral protease inhibition using fluorogenic substrates .
- SAR analysis : Compare activity of thienyl-substituted analogs with phenyl or methyl variants .
Q. What strategies address contradictions in reported bioactivity data for isoxazole derivatives?
Discrepancies often arise from:
- Substituent effects : Thienyl groups may enhance electron-richness vs. phenyl, altering binding affinity .
- Assay conditions : Varying pH, temperature, or cell lines can skew results. Standardize protocols using controls like 5-fluorouracil (antitumor) or acyclovir (antiviral) .
- Metabolic stability : Assess hepatic microsome stability to rule out false negatives .
Q. How does the compound’s stability impact experimental design?
- Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the thienyl moiety .
- Thermal analysis : TGA/DSC identifies decomposition thresholds (>150°C for similar esters) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding modes to targets like COX-2 or viral proteases using AutoDock Vina .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Q. How can researchers validate analytical methods for this compound?
- Linearity and LOD/LOQ : Calibrate HPLC-MS with serial dilutions (0.1–100 µg/mL) .
- Repeatability : Test intraday/interday variability (<5% RSD) for NMR peak integrals .
- Cross-validation : Compare XRD data with computational models (e.g., Mercury software) .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Solvent volume : Optimize concentration to avoid prolonged reflux (scaling with 10:1 solvent:precursor ratio) .
- Purification : Replace column chromatography with fractional crystallization for cost efficiency .
- Safety : Mitigate risks of methyl bromide ( ) by substituting with safer alkylating agents .
Q. How does stereoelectronic effects of the thienyl group influence reactivity?
- Electron donation : The thienyl sulfur enhances nucleophilicity at the 3-position, facilitating electrophilic substitutions .
- Conformational rigidity : Compared to phenyl, the thienyl group’s planar structure may restrict rotational freedom, affecting binding .
Q. What are best practices for resolving low yields in cyclocondensation reactions?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., AcO[TM]Cl) to accelerate ring closure .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
- Byproduct analysis : Use LC-MS to identify and suppress side reactions (e.g., over-alkylation) .
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 5-methyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)9(11-14-6)7-4-3-5-15-7/h3-5H,1-2H3 |
InChI Key |
HULXBISUIRCDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CS2)C(=O)OC |
Origin of Product |
United States |
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